Cinnamyl chloride
Overview
Description
Cinnamyl chloride, also known as (3-chloropropenyl)benzene, is an organic compound with the molecular formula C9H9Cl. It is a colorless to pale yellow liquid with a characteristic odor. This compound is widely used in organic synthesis, particularly in the preparation of various pharmaceuticals, agrochemicals, and fragrances .
Mechanism of Action
Target of Action
Cinnamyl chloride and its derivatives, such as cinnamides and cinnamates, primarily target pathogenic fungi and bacteria . These compounds interact with the ergosterol present in the fungal plasma membrane and the cell wall . In bacteria, the presence of an isopropyl group is important for antibacterial activity .
Mode of Action
This compound and its derivatives directly interact with their targets, leading to changes in the structure and function of the targets . For instance, compounds 4 and 6 directly interact with the ergosterol present in the fungal plasma membrane and the cell wall . This interaction disrupts the integrity of the cell membrane, leading to cell death .
Biochemical Pathways
This compound is involved in the biosynthesis of a myriad of natural products including lignols, flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids . Its biosynthesis involves the action of the enzyme phenylalanine ammonia-lyase (PAL) on phenylalanine .
Pharmacokinetics
It is known that cinnamyl alcohol, a related compound, is 66% absorbed through the skin and is rapidly absorbed from the gut .
Result of Action
The result of the action of this compound and its derivatives is the inhibition of the growth of pathogenic fungi and bacteria . They achieve this by disrupting the integrity of the cell membrane, leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cinnamyl chloride can be synthesized through several methods:
From Cinnamyl Alcohol and Thionyl Chloride: This method involves the reaction of cinnamyl alcohol with thionyl chloride under solvent-free conditions.
From Styrene and Formaldehyde: Another method involves the reaction of styrene with formaldehyde in the presence of hydrochloric acid.
Industrial Production Methods: The industrial production of this compound often employs the reaction of cinnamyl alcohol with thionyl chloride due to its simplicity and high yield. This method is environmentally friendly as it does not require solvents and produces minimal waste .
Chemical Reactions Analysis
Cinnamyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form cinnamyl derivatives.
Oxidation Reactions: this compound can be oxidized to cinnamaldehyde using oxidizing agents like potassium permanganate.
Reduction Reactions: It can be reduced to cinnamyl alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves nucleophiles like amines or alcohols under mild conditions.
Oxidation: Requires strong oxidizing agents like potassium permanganate.
Reduction: Utilizes reducing agents like lithium aluminum hydride.
Major Products:
Cinnamylamine: Formed from the reaction with ammonia.
Cinnamaldehyde: Produced through oxidation.
Cinnamyl Alcohol: Obtained via reduction.
Scientific Research Applications
Cinnamyl chloride has numerous applications in scientific research:
Comparison with Similar Compounds
- Cinnamyl Alcohol
- Cinnamic Acid
- Cinnamaldehyde
Properties
IUPAC Name |
[(E)-3-chloroprop-1-enyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8H2/b7-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTYTFSSTWXZFU-QPJJXVBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175315 | |
Record name | Cinnamyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70175315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; [Alfa Aesar MSDS], Clear yellow liquid; [Acros Organics MSDS] | |
Record name | Cinnamyl chloride | |
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URL | https://haz-map.com/Agents/20439 | |
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Record name | trans-Cinnamyl chloride | |
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CAS No. |
21087-29-6, 2687-12-9 | |
Record name | Cinnamyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021087296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinnamyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5599 | |
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Record name | Benzene, (3-chloro-1-propen-1-yl)- | |
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Record name | Cinnamyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70175315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-chloroprop-1-enyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.406 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | [(1E)-3-chloroprop-1-en-1-yl]benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | CINNAMYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2I1ADL56TX | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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